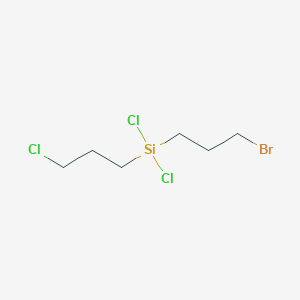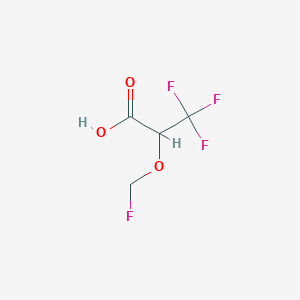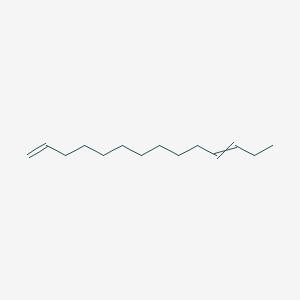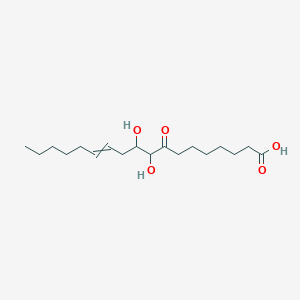
(3-Bromopropyl)(dichloro)(3-chloropropyl)silane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Bromopropyl)(dichloro)(3-chloropropyl)silane is an organosilicon compound with the molecular formula C6H12BrCl2Si. This compound is characterized by the presence of both bromine and chlorine atoms attached to a silicon atom through propyl groups. It is used in various chemical reactions and industrial applications due to its unique reactivity and properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromopropyl)(dichloro)(3-chloropropyl)silane typically involves the reaction of 3-bromopropyltrichlorosilane with a suitable reagent under controlled conditions. One common method is the hydrosilylation of allyl chloride with trichlorosilane using a transition-metal catalyst such as Rh(I) to selectively form the desired product .
Industrial Production Methods
Industrial production of this compound involves large-scale hydrosilylation reactions, often using advanced catalytic systems to ensure high yield and selectivity. The process is optimized for efficiency and cost-effectiveness, making it suitable for commercial applications.
化学反应分析
Types of Reactions
(3-Bromopropyl)(dichloro)(3-chloropropyl)silane undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic reagents.
Hydrosilylation: The compound can participate in hydrosilylation reactions, adding silicon-hydrogen bonds to alkenes.
Reduction and Oxidation: It can be reduced or oxidized under specific conditions to form different products.
Common Reagents and Conditions
Nucleophiles: Used in substitution reactions to replace halogen atoms.
Catalysts: Transition-metal catalysts like Rh(I) are used in hydrosilylation reactions.
Reducing Agents: Employed in reduction reactions to modify the compound’s structure.
Major Products Formed
Substituted Silanes: Formed through substitution reactions.
Hydrosilylated Products: Resulting from hydrosilylation reactions.
Reduced or Oxidized Derivatives: Produced through reduction or oxidation processes.
科学研究应用
(3-Bromopropyl)(dichloro)(3-chloropropyl)silane has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organosilicon compounds.
Biology: Employed in the modification of biomolecules and surfaces for biological studies.
Medicine: Investigated for potential use in drug delivery systems and medical devices.
作用机制
The mechanism of action of (3-Bromopropyl)(dichloro)(3-chloropropyl)silane involves its reactivity with various nucleophiles and electrophiles. The silicon atom, being electrophilic, can form bonds with nucleophilic species, leading to the formation of new compounds. The presence of bromine and chlorine atoms allows for selective substitution reactions, making it a versatile reagent in synthetic chemistry.
相似化合物的比较
Similar Compounds
(3-Chloropropyl)trichlorosilane: Similar in structure but lacks the bromine atom.
(3-Bromopropyl)trichlorosilane: Contains bromine but has three chlorine atoms attached to silicon.
(3-Chloropropyl)trimethoxysilane: Contains methoxy groups instead of chlorine atoms.
Uniqueness
(3-Bromopropyl)(dichloro)(3-chloropropyl)silane is unique due to the presence of both bromine and chlorine atoms, which provides distinct reactivity and allows for a broader range of chemical transformations compared to its analogs .
属性
CAS 编号 |
166970-55-4 |
|---|---|
分子式 |
C6H12BrCl3Si |
分子量 |
298.5 g/mol |
IUPAC 名称 |
3-bromopropyl-dichloro-(3-chloropropyl)silane |
InChI |
InChI=1S/C6H12BrCl3Si/c7-3-1-5-11(9,10)6-2-4-8/h1-6H2 |
InChI 键 |
ZAQHODDIFSGXEF-UHFFFAOYSA-N |
规范 SMILES |
C(C[Si](CCCBr)(Cl)Cl)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-{[2-(3,5-Dimethylphenyl)ethyl]amino}propane-1-sulfonic acid](/img/structure/B14264987.png)
![4,4'-Sulfanediylbis[N-(4-chlorophenyl)benzamide]](/img/structure/B14264997.png)



![{2,2-Bis[(prop-2-en-1-yl)oxy]ethyl}benzene](/img/structure/B14265019.png)

![N,N-Diphenyl-4-[2-phenyl-3-(thiophen-2-yl)prop-1-en-1-yl]aniline](/img/structure/B14265032.png)
![5,5'-Methylenebis[1-methyl-2-(6-methylpyridin-2-yl)-1H-benzimidazole]](/img/structure/B14265037.png)


![1-[(5-Bromothiophen-2-yl)methyl]-1H-imidazole](/img/structure/B14265049.png)
